Myristoylcarnitine is a derivative of carnitine, specifically the ester formed from myristic acid and carnitine. Carnitine plays a crucial role in the transport of fatty acids into the mitochondria for energy production. Myristoylcarnitine is classified as an acylcarnitine, which are compounds formed by the esterification of carnitine with fatty acids. These compounds are significant in various metabolic processes and can serve as biomarkers for certain metabolic disorders.
Myristoylcarnitine is primarily sourced from biological systems where fatty acid metabolism occurs. It can be synthesized endogenously from myristic acid, which is a saturated fatty acid found in various animal fats and oils. In terms of classification, myristoylcarnitine falls under the category of acylcarnitines, which are further classified based on the length and saturation of their acyl chains.
The synthesis of myristoylcarnitine typically involves the esterification of myristic acid with carnitine. This reaction can be catalyzed by various agents such as acid chlorides or anhydrides, often in the presence of a base like pyridine. The process generally requires reflux conditions to ensure complete esterification .
In industrial applications, enzymatic catalysis using lipases has gained prominence due to its mild reaction conditions, high specificity, and reduced by-product formation. This method not only enhances yield but also aligns with green chemistry principles by minimizing hazardous waste .
Myristoylcarnitine has a molecular formula of and a molecular weight of approximately 302.4 g/mol. The compound features a long hydrophobic tail derived from myristic acid (a 14-carbon saturated fatty acid) attached to the polar carnitine moiety, which includes a quaternary ammonium group. This unique structure allows myristoylcarnitine to interact with both hydrophilic and hydrophobic environments, facilitating its role in fatty acid transport.
Myristoylcarnitine can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry and its potential for further functionalization.
Myristoylcarnitine plays a pivotal role in cellular metabolism by facilitating the transport of long-chain fatty acids across the mitochondrial membrane. The mechanism involves:
This process is crucial for energy metabolism, particularly during periods of fasting or intense exercise when fat oxidation predominates .
Myristoylcarnitine exhibits several notable physical and chemical properties:
These properties influence its behavior in biological systems and its utility in research applications.
Myristoylcarnitine has several applications in scientific research:
The ongoing research into myristoylcarnitine continues to uncover its significance in health and disease, particularly regarding metabolic syndromes and mitochondrial dysfunctions.
Myristoylcarnitine (tetradecanoylcarnitine) is an O-acylcarnitine ester formed via esterification between the hydroxyl group of L-carnitine and the carboxyl group of myristic acid (tetradecanoic acid). Its molecular formula is C21H41NO4, with a monoisotopic molecular weight of 371.3036 Da and an average molecular weight of 371.562 g/mol [1] [6]. The molecule features three distinct regions:
Crucially, biological activity requires the L-stereochemical configuration at the C3 carbon of the carnitine moiety. This configuration is essential for recognition by carnitine acyltransferases and transporters. The chiral center arises during carnitine biosynthesis, and synthetic preparations specify the L-form (e.g., CAS 173686-73-2 for myristoyl-L-carnitine chloride) [3] [7]. The trimethylammonium group maintains a fixed positive charge, while the carboxylic acid group is ionized under physiological pH, resulting in an overall neutral charge for the molecule [6].
Table 1: Fundamental Molecular Descriptors of Myristoylcarnitine
Property | Value | Source/Reference |
---|---|---|
Systematic Name | 3-(Tetradecanoyloxy)-4-(trimethylammonio)butanoate | PubChem [1] |
Molecular Formula | C21H41NO4 | HMDB [6] |
Monoisotopic Mass | 371.3036 Da | HMDB [6] |
Average Molecular Weight | 371.562 g/mol | HMDB [6] |
CAS Registry (L-form salt) | 173686-73-2 | TargetMol [7] |
InChI Key | PSHXNVGSVNEJBD-UHFFFAOYSA-N | PubChem [1] |
Solubility and Polarity: Myristoylcarnitine exhibits amphiphilic properties due to its long hydrocarbon chain and polar ionic headgroup. It demonstrates limited water solubility (<1 mg/mL) but moderate solubility in polar organic solvents like methanol [7]. Its experimental logP (octanol-water partition coefficient) is approximately 0.86–1.14, indicating balanced hydrophilicity-lipophilicity characteristics [6]. This property facilitates its function in shuttling fatty acids across aqueous-membrane interfaces.
Stability: The ester bond is susceptible to enzymatic hydrolysis by esterases and chemical hydrolysis under extreme pH or elevated temperatures. In dried blood spots (DBS), myristoylcarnitine shows <10% concentration change during cycled temperature transitions (−20°C to 40°C), outperforming shorter-chain acylcarnitines like acetylcarnitine (degrading >12%) [10]. It exhibits excellent photostability with negligible degradation after 4 hours of sunlight exposure in DBS specimens [10].
Optical Activity: The L-stereoisomer displays specific optical rotation due to its chiral center. While experimental rotation values are unreported for myristoylcarnitine specifically, its precursor L-carnitine has [α]D20 = −29.7° (c = 5 in H2O). The D-enantiomer lacks biological activity in mitochondrial transport [8].
Analytical Behavior: In reversed-phase LC-MS, underivatized myristoylcarnitine elutes as a singly charged ion (m/z 372.3 for [M+H]+). Derivatization with 3-nitrophenylhydrazine enhances sensitivity, achieving sub-femtomole limits of quantification via MRM transitions [10]. Ion mobility spectrometry can resolve it from isobaric branched-chain species [2].
Table 2: Experimental and Predicted Physicochemical Parameters
Property | Value | Analytical Context |
---|---|---|
Water Solubility | <1 mg/mL | Experimental [7] |
Methanol Solubility | <1 mg/mL | Experimental [7] |
logP (Predicted) | 0.86 (ALOGPS); 1.14 (ChemAxon) | Computational [6] |
Collision Cross Section | ~204.1 Ų (DeepCCS [M+H]+) | Ion Mobility Prediction [6] |
Optical Rotation (L-form) | Not reported (Chiral) | Literature gap |
Plasma Stability (DBS) | <10% change after temp cycling | LC-MS [10] |
Photostability (DBS) | No significant degradation | LC-MS [10] |
Endogenous Biosynthesis: Myristoylcarnitine forms enzymatically via:1. Carnitine Biosynthesis: Occurs primarily in liver and intestinal epithelia from ε-N-trimethyllysine (derived from protein degradation) through four enzymatic steps:- ε-N-Trimethyllysine hydroxylation (TMLD)- Aldol cleavage to 4-N-trimethylaminobutyraldehyde (putatively by SHMT1/SHMT2)- Dehydrogenation to γ-butyrobetaine (ALDH9/TMABADH)- γ-Butyrobetaine hydroxylation (BBH) to L-carnitine [4] [9]2. Acyl Transfer: Carnitine palmitoyltransferase I/II (CPT I/II) catalyzes transesterification between myristoyl-CoA and carnitine:Myristoyl-CoA + L-Carnitine ⇌ CoA-SH + MyristoylcarnitineCPT-I (outer mitochondrial membrane) initiates esterification, while CPT-II (inner membrane) regenerates acyl-CoA for β-oxidation [8].
Exogenous Derivatization: Chemical synthesis routes include:
Table 3: Synthesis Pathways for Myristoylcarnitine
Synthesis Type | Key Steps/Enzymes | Yield/Purity Notes |
---|---|---|
Endogenous (In Vivo) | ||
Carnitine biosynthesis | TMLD → SHMT → TMABADH → BBH | Gut/liver-specific [4] |
Acyl transfer | CPT-I (outer MOM), CPT-II (inner MIM) | Tissue-dependent expression |
Exogenous (In Vitro) | ||
Acyl chloride route | SOCl2 reaction → TCA condensation | High-purity chloride salts [7] |
Butyl esterification | n-Butanol/acetyl chloride, 60°C | For LC-MS analysis [5] |
3NPH derivatization | Hydrazone formation, room temp | Femtomolar LC-MS sensitivity [10] |
Myristoylcarnitine belongs to a diverse family of acylcarnitines with structural variations impacting metabolic functions:
Chain-Length Variants:
Branched-Chain Isomers:
Functionalized Analogues:
Stereoisomers:
Nomenclature: Myristoylcarnitine is systematically abbreviated as CAR(14:0) using shorthand lipid notation, specifying chain length (14 carbons) and unsaturation (0 double bonds) [2]. Common clinical abbreviations like "C14" or "C14:0" may obscure structural diversity; CAR(14:0) unambiguously denotes the straight-chain saturated species.
Table 4: Key Structural Analogues of Myristoylcarnitine
Structural Class | Example | Systematic Abbreviation | Metabolic Significance |
---|---|---|---|
Shorter-Chain | Decanoylcarnitine | CAR(10:0) | Medium-chain FAO |
Longer-Chain | Palmitoylcarnitine | CAR(16:0) | Long-chain FAO |
Branched-Chain (Iso) | 13-Methyltridecanoylcarnitine | CAR(13:0-Me) | BCAA degradation |
Branched-Chain (Anteiso) | 12-Methyltridecanoylcarnitine | CAR(12:0-Me) | BCAA degradation |
Hydroxylated | 3-Hydroxytetradecanoylcarnitine | CAR(14:0;3OH) | Incomplete β-oxidation |
Unsaturated | Tetradec-5-enoylcarnitine | CAR(14:1(5Z)) | Unsaturated FAO |
Dicarboxylic | Tetradecanedioylcarnitine | CAR(14:0-DC) | ω-Oxidation pathway |
Stereoisomer (Inactive) | D-Myristoylcarnitine | D-CAR(14:0) | Non-biological isomer |
Analytical Differentiation: Modern LC-MS/MS methods resolve:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7